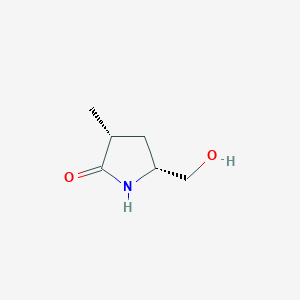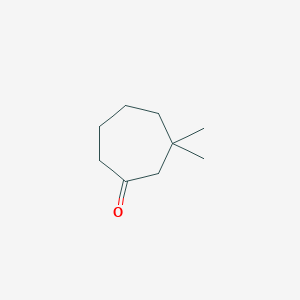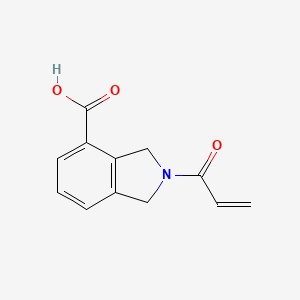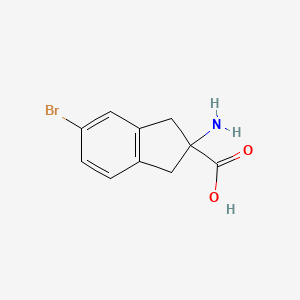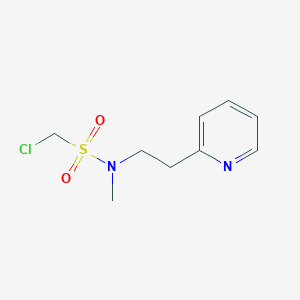
1-Chloro-n-methyl-n-(2-(pyridin-2-yl)ethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-n-methyl-n-(2-(pyridin-2-yl)ethyl)methanesulfonamide is an organic compound that features a sulfonamide group, a pyridine ring, and a chloro substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-n-methyl-n-(2-(pyridin-2-yl)ethyl)methanesulfonamide typically involves the reaction of 2-(pyridin-2-yl)ethylamine with chloromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-(pyridin-2-yl)ethylamine+chloromethanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-n-methyl-n-(2-(pyridin-2-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-n-methyl-n-(2-(pyridin-2-yl)ethyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It can be used as a probe to study enzyme interactions and inhibition mechanisms.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-Chloro-n-methyl-n-(2-(pyridin-2-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex. These interactions can disrupt normal cellular processes, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-n-(2-(pyridin-2-yl)ethyl)methanesulfonamide: Lacks the chloro substituent, which may affect its reactivity and biological activity.
1-Chloro-n-methyl-n-(2-(pyridin-2-yl)ethyl)ethanesulfonamide: Similar structure but with an ethanesulfonamide group instead of methanesulfonamide, which may influence its solubility and stability.
N-methyl-n-(2-(pyridin-2-yl)ethyl)benzenesulfonamide: Contains a benzenesulfonamide group, which may alter its interaction with biological targets.
Uniqueness
1-Chloro-n-methyl-n-(2-(pyridin-2-yl)ethyl)methanesulfonamide is unique due to the presence of the chloro substituent and the methanesulfonamide group
Eigenschaften
Molekularformel |
C9H13ClN2O2S |
|---|---|
Molekulargewicht |
248.73 g/mol |
IUPAC-Name |
1-chloro-N-methyl-N-(2-pyridin-2-ylethyl)methanesulfonamide |
InChI |
InChI=1S/C9H13ClN2O2S/c1-12(15(13,14)8-10)7-5-9-4-2-3-6-11-9/h2-4,6H,5,7-8H2,1H3 |
InChI-Schlüssel |
LPANKWDSQRZNTM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC1=CC=CC=N1)S(=O)(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


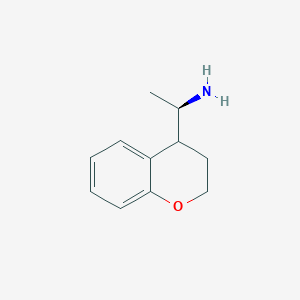
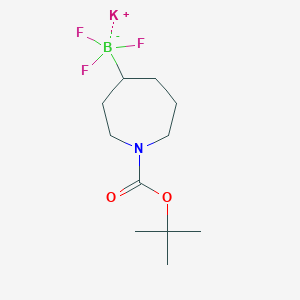
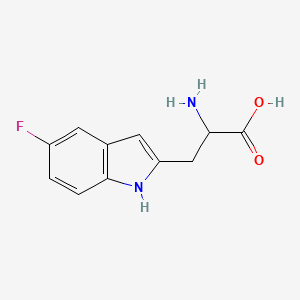
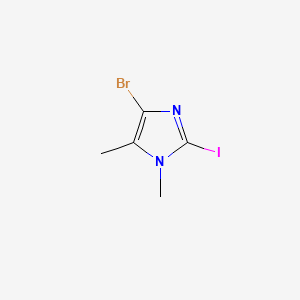


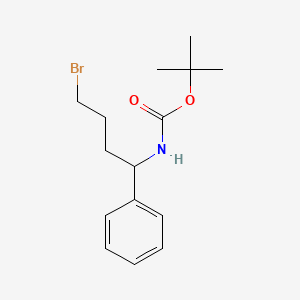
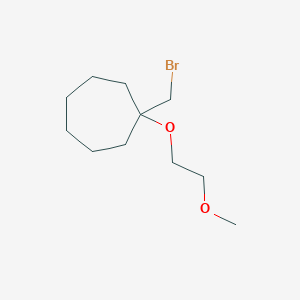
![7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B13571205.png)
